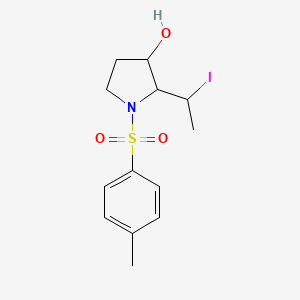
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an iodoethyl group, a methylbenzene sulfonyl group, and a hydroxyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via an alkylation reaction using an iodoalkane.
Attachment of the Methylbenzene Sulfonyl Group: This step involves a sulfonylation reaction using a sulfonyl chloride derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The iodoethyl group can be reduced to an ethyl group using reducing agents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodoethyl and sulfonyl groups could play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
2-(1-Bromoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol: Similar structure but with a bromo group instead of an iodo group.
2-(1-Chloroethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol: Similar structure but with a chloro group instead of an iodo group.
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
The presence of the iodoethyl group in 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol may confer unique reactivity compared to its bromo or chloro analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
属性
CAS 编号 |
90778-73-7 |
|---|---|
分子式 |
C13H18INO3S |
分子量 |
395.26 g/mol |
IUPAC 名称 |
2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3 |
InChI 键 |
JKQHSVUVKYZTQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
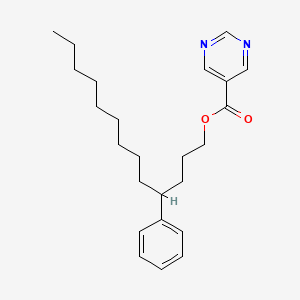
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
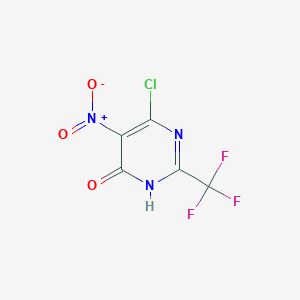
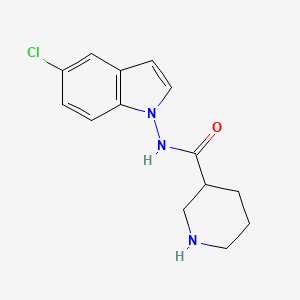
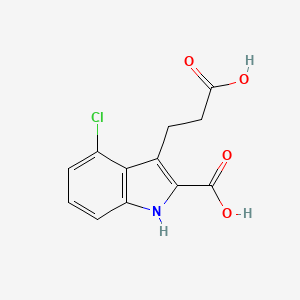
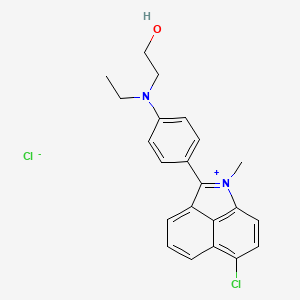
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
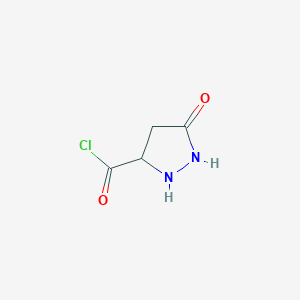
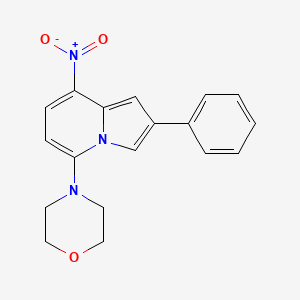
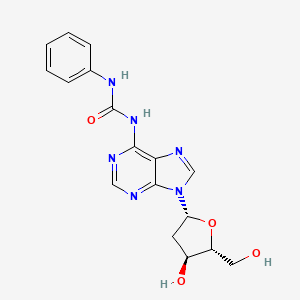
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
